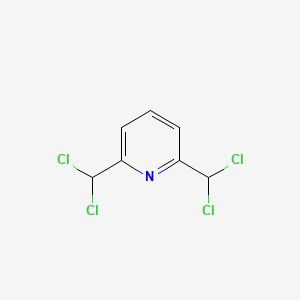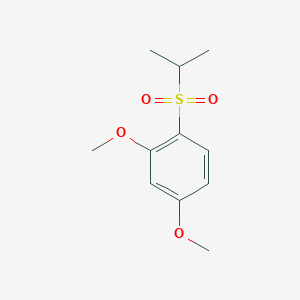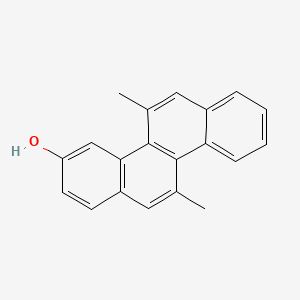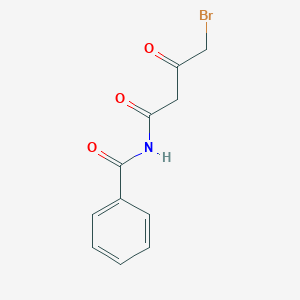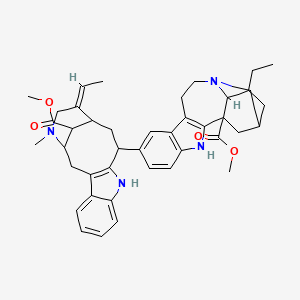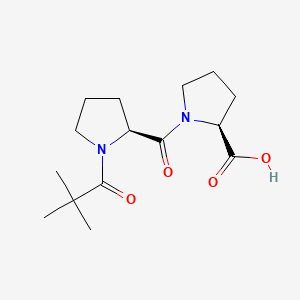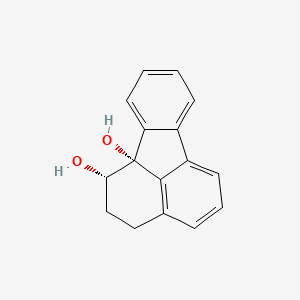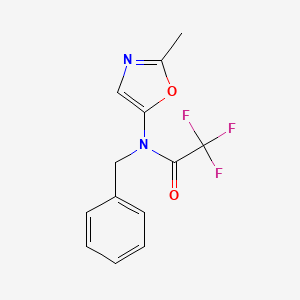
N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide typically involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties .
Industry: In the industrial sector, N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide can be used in the development of specialty chemicals and advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-®-α-methylbenzylacetamide
- N-Methyl-2,2,2-trifluoroacetamide
Comparison: N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide is unique due to the presence of both the benzyl and oxazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87783-66-2 |
|---|---|
Formule moléculaire |
C13H11F3N2O2 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
N-benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-9-17-7-11(20-9)18(12(19)13(14,15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
VCKAOOALCFJGDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(O1)N(CC2=CC=CC=C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


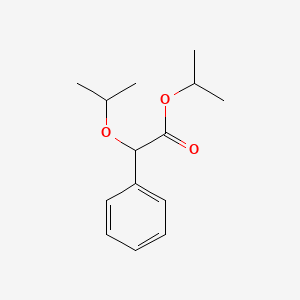
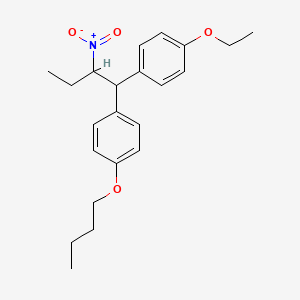
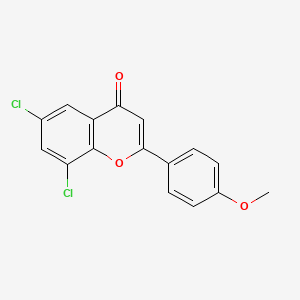

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
